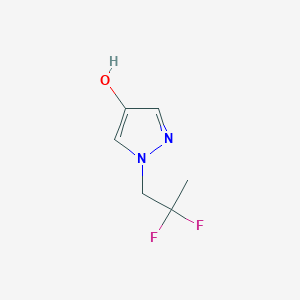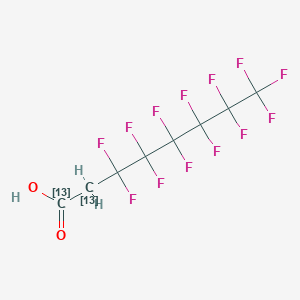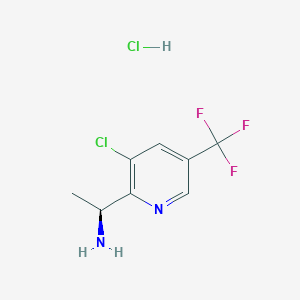![molecular formula C12H16ClN3O2 B1460173 tert-ブチル 2-クロロ-7,8-ジヒドロピリド[3,2-d]ピリミジン-5(6H)-カルボン酸エステル CAS No. 1421311-91-2](/img/structure/B1460173.png)
tert-ブチル 2-クロロ-7,8-ジヒドロピリド[3,2-d]ピリミジン-5(6H)-カルボン酸エステル
概要
説明
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family.
科学的研究の応用
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
作用機序
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It’s known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds of the pyrido[2,3-d]pyrimidines class have been found to affect a wide range of biological pathways due to their diverse biological activity .
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class have been found to exhibit a wide range of biological activity, suggesting that this compound may have similar effects .
生化学分析
Biochemical Properties
2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides . Additionally, this compound may interact with various kinases, influencing cell signaling pathways and cellular responses .
Cellular Effects
The effects of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DHFR, the compound can lead to a reduction in nucleotide synthesis, affecting DNA replication and cell proliferation . This inhibition can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells . Furthermore, the compound’s interaction with kinases can alter phosphorylation events, impacting various signaling cascades and cellular responses .
Molecular Mechanism
At the molecular level, 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester exerts its effects through several mechanisms. The primary mechanism involves binding to the active site of DHFR, inhibiting its activity and preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the availability of tetrahydrofolate, which is necessary for nucleotide synthesis and DNA replication . Additionally, the compound may interact with other biomolecules, such as kinases, influencing their activity and downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions but may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of DHFR, resulting in prolonged effects on nucleotide synthesis and cell proliferation . Additionally, the compound’s impact on cellular signaling pathways may evolve over time, leading to changes in cellular responses and adaptation .
Dosage Effects in Animal Models
The effects of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily inhibit DHFR, leading to reduced nucleotide synthesis and cell proliferation . At higher doses, the compound may induce toxic or adverse effects, such as off-target interactions and disruption of other cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is involved in several metabolic pathways. The compound is metabolized by various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic pathways of the compound can influence its bioavailability, efficacy, and toxicity . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . These transport mechanisms can affect the compound’s bioavailability and efficacy, as well as its potential for off-target effects . Additionally, the compound’s distribution within tissues can determine its therapeutic and toxic effects, highlighting the importance of understanding its transport and distribution properties .
Subcellular Localization
The subcellular localization of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, the compound’s interaction with DHFR may localize it to the cytoplasm, where it can effectively inhibit the enzyme’s activity . Additionally, the compound’s localization within specific subcellular compartments can influence its interactions with other biomolecules and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and chlorination reactions. One common method involves the condensation of a pyridine derivative with a suitable amidine, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Such as sodium hydroxide or ethoxide for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while cyclization reactions can produce more complex heterocyclic compounds .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[3,4-d]pyrimidines: Another class of compounds with a similar core but different substitution patterns.
Uniqueness
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and tert-butyl ester group make it a versatile intermediate for further chemical modifications .
特性
IUPAC Name |
tert-butyl 2-chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVWSHYBKCXEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119254 | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421311-91-2 | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421311-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1460096.png)
![2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1460097.png)








